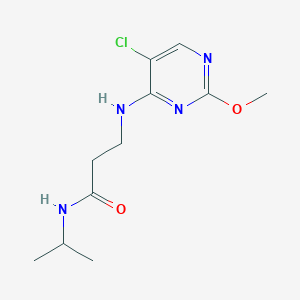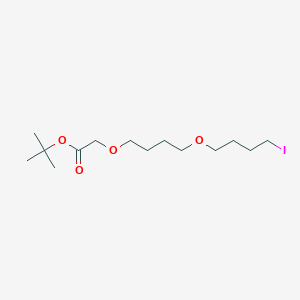
tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate: is an organic compound with the molecular formula C14H27IO4 and a molecular weight of 386.27 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate typically involves the reaction of tert-butyl acetate with 4-iodobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Products include substituted butoxy acetates.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and polymers
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds with key amino acids in enzyme active sites, thereby inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-iodobutoxy)dimethylsilane: This compound is similar in structure but contains a silicon atom instead of an ester group.
tert-Butyl 4-iodobutyrate: This compound is similar but lacks the additional butoxy group.
Uniqueness: tert-Butyl 2-(4-(4-iodobutoxy)butoxy)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in research and development across multiple scientific disciplines .
Propriétés
Formule moléculaire |
C14H27IO4 |
|---|---|
Poids moléculaire |
386.27 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(4-iodobutoxy)butoxy]acetate |
InChI |
InChI=1S/C14H27IO4/c1-14(2,3)19-13(16)12-18-11-7-6-10-17-9-5-4-8-15/h4-12H2,1-3H3 |
Clé InChI |
ARGUAOABFUIHAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCCCOCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
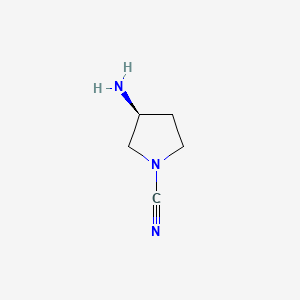
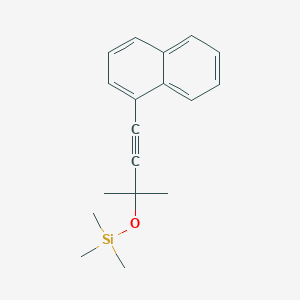
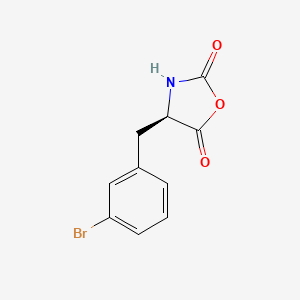
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
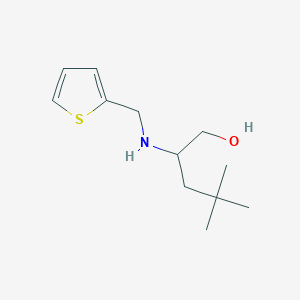
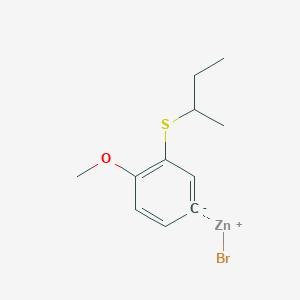
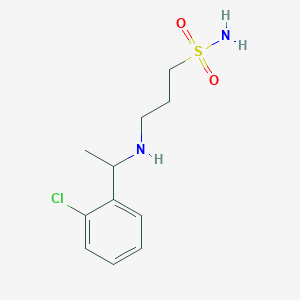

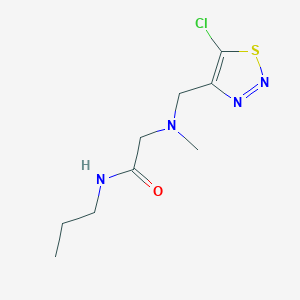

![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
